molecular formula C14H19N3O4 B11634877 Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate

Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate

Cat. No.: B11634877
M. Wt: 293.32 g/mol
InChI Key: OJDMYZGKJSNIAY-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a nitrobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 4-ethylpiperazine with methyl 5-nitrobenzoate under specific conditions. One common method includes:

    Reactants: 4-ethylpiperazine and methyl 5-nitrobenzoate.

    Solvent: Anhydrous ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid.

    Temperature: The reaction is usually carried out at reflux temperature.

    Time: The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The piperazine ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols, basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 2-(4-ethylpiperazin-1-yl)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylpiperazin-1-yl)-5-nitrobenzoate: Similar structure with a methyl group instead of an ethyl group.

    Methyl 2-(4-ethylpiperazin-1-yl)-5-aminobenzoate: Reduction product of the nitro compound.

    Methyl 2-(4-ethylpiperazin-1-yl)-5-chlorobenzoate: Substitution product with a chlorine atom.

Uniqueness

Methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the ethyl-substituted piperazine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

methyl 2-(4-ethylpiperazin-1-yl)-5-nitrobenzoate

InChI

InChI=1S/C14H19N3O4/c1-3-15-6-8-16(9-7-15)13-5-4-11(17(19)20)10-12(13)14(18)21-2/h4-5,10H,3,6-9H2,1-2H3

InChI Key

OJDMYZGKJSNIAY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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